Propatyl nitrate

Descripción general

Descripción

Métodos De Preparación

La síntesis del nitrato de propatilo implica la nitración del 2,2-bis(hidroximetil)butanol. La reacción normalmente utiliza ácido nítrico como agente nitrante en condiciones controladas para asegurar la formación del éster de nitrato . Los métodos de producción industrial pueden implicar el uso de reactores de flujo continuo para mantener un control preciso de las condiciones de reacción, asegurando así un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Thermal Decomposition and Combustion

Propatyl nitrate undergoes thermal degradation under high-temperature conditions, producing reactive intermediates critical in combustion chemistry. Key pathways include:

-

Radical Formation : At temperatures exceeding 300°C, decomposition generates allyl radicals (C₃H₅- ) and nitrogen oxides (NOₓ) via cleavage of nitrate ester bonds. This process is analogous to propene combustion, where allyl radicals participate in chain-propagation reactions .

-

Oxidation Products : Combustion yields CO₂, H₂O, and NO₂, with transient species like formaldehyde (CH₂O) and ketones observed in kinetic studies .

Table 1: Thermal Decomposition Pathways

| Temperature Range | Primary Products | Secondary Products | Conditions |

|---|---|---|---|

| 300–600°C | Allyl radicals, NO | CO, CH₂O | Oxidative |

| >600°C | CO₂, H₂O, NO₂ | – | Complete combustion |

Oxidation-Reduction Reactions

This compound exhibits redox activity influenced by pH and reaction partners:

-

Oxidation :

-

Reduction :

Key Reaction :

Substitution Reactions

This compound participates in nucleophilic substitutions, where nitrate groups are replaced by nucleophiles (e.g., hydroxide, thiols):

-

Hydrolysis :

Table 2: Substitution Kinetics

| Nucleophile | Solvent | Rate Constant (25°C, M⁻¹s⁻¹) | Products |

|---|---|---|---|

| OH⁻ | H₂O | Alcohols, NO₂⁻ | |

| SH⁻ | DMSO | Thioethers, NO₂⁻ |

Analytical Detection

The Griess reaction is employed to quantify nitrite (NO₂⁻) from this compound degradation:

-

Procedure : Acidic diazotization with sulfanilic acid forms azo dyes detected at 540 nm .

-

Sensitivity : Detection limit of 0.1 µM for NO₂⁻ in biological matrices .

Reactivity with Other Chemicals

Aplicaciones Científicas De Investigación

El nitrato de propatilo tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del nitrato de propatilo implica la liberación de óxido nítrico (NO) en el torrente sanguíneo . El óxido nítrico es un potente vasodilatador que relaja los músculos lisos de los vasos sanguíneos, lo que lleva a su dilatación . Esto reduce la resistencia contra la que el corazón tiene que bombear, mejorando así el suministro de oxígeno a los músculos del corazón . La liberación controlada de óxido nítrico por parte del nitrato de propatilo también minimiza el riesgo de tolerancia, un problema común con el uso crónico de nitratos .

Comparación Con Compuestos Similares

El nitrato de propatilo es similar a otros nitratos como la nitroglicerina y el dinitrato de isosorbida . Presenta algunas propiedades únicas:

Vida Media Más Larga: El nitrato de propatilo tiene una vida media más larga en comparación con los nitratos tradicionales, lo que proporciona un alivio sostenido de los síntomas durante un período más largo.

Acción Selectiva: Tiene una acción más selectiva sobre las arterias coronarias, lo que lo hace particularmente eficaz para afecciones como la angina.

Tolerancia Reducida: La liberación controlada de óxido nítrico minimiza el riesgo de tolerancia.

Compuestos similares incluyen:

- Nitroglicerina

- Dinitrato de isosorbida

- Mononitrato de isosorbida

Estos compuestos comparten mecanismos de acción similares pero difieren en sus perfiles farmacocinéticos y aplicaciones específicas .

Actividad Biológica

Propatyl nitrate is a nitrate ester used primarily as a coronary vasodilator for the treatment of angina pectoris. Its biological activity is characterized by its ability to induce vasodilation, which helps alleviate symptoms associated with cardiac ischemia. This article reviews the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by case studies and research findings.

Pharmacological Properties

This compound acts by releasing nitric oxide (NO) upon metabolism, which leads to the relaxation of vascular smooth muscle. This mechanism is pivotal in managing conditions like angina pectoris, where increased blood flow to the heart muscle is required.

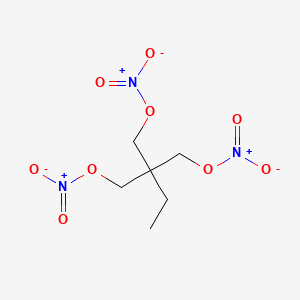

Chemical Structure:

- Formula: C₆H₁₁N₃O₉

- Molecular Weight: 223.17 g/mol

The primary mechanism through which this compound exerts its effects involves:

- Nitric Oxide Release: this compound is converted into NO, a potent vasodilator.

- Activation of Guanylate Cyclase: NO stimulates guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.

- Vasodilation: The increase in cGMP results in vasodilation of both arterial and venous vessels, reducing myocardial oxygen demand and improving blood flow.

Clinical Efficacy

A significant study conducted at UNIFESO Medical School evaluated the effects of this compound in patients with chronic stable angina pectoris. The study involved 200 subjects who received 10 mg of this compound sublingually three times daily over a 30-day period.

Key Findings:

- Reduction in Blood Pressure: Statistically significant decreases in systolic and diastolic blood pressure were observed (p < 0.0001).

- Heart Rate Changes: A notable reduction in heart rate was recorded (p = 0.0001).

- Angina Stability Improvement: The Seattle Angina Questionnaire (SAQ) scores indicated significant improvements in angina stability and frequency (p < 0.0001).

- Quality of Life Enhancements: Patients reported increased treatment satisfaction and quality of life metrics.

Adverse Events:

The study noted mild adverse events such as headaches and dizziness, typical for nitrate therapy, but no serious adverse reactions were reported. Most adverse effects were transient and resolved without intervention.

| Parameter | Baseline Mean ± SD | Post-Treatment Mean ± SD | p-value |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 150 ± 10 | 130 ± 8 | <0.0001 |

| Diastolic Blood Pressure (mmHg) | 90 ± 5 | 80 ± 4 | <0.0001 |

| Heart Rate (bpm) | 80 ± 12 | 70 ± 10 | <0.0001 |

| SAQ Angina Frequency | 3.5 ± 1.2 | 1.2 ± 0.5 | <0.0001 |

| Quality of Life Score | 60 ± 15 | 75 ± 10 | <0.0001 |

Case Studies

A review of several clinical cases highlights the effectiveness of this compound in various patient populations:

- Case Study A: A 65-year-old male with chronic angina experienced a marked reduction in anginal episodes from daily occurrences to once weekly after initiating therapy with this compound.

- Case Study B: A female patient with a history of coronary artery disease reported improved exercise tolerance and reduced reliance on rescue nitroglycerin after two weeks on this compound.

Safety Profile

This compound has been found to be generally safe when used as directed. The most common side effects include:

- Headaches

- Dizziness

- Flushing

Serious adverse events are rare but can include hypotension and syncope, particularly if combined with other vasodilators or phosphodiesterase inhibitors like sildenafil.

Propiedades

IUPAC Name |

2,2-bis(nitrooxymethyl)butyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O9/c1-2-6(3-16-7(10)11,4-17-8(12)13)5-18-9(14)15/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZCJYJBCUJISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183467 | |

| Record name | Propatyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-92-8 | |

| Record name | Propatyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propatyl nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propatyl nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propatyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propatylnitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPATYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJT2YN495R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.